molecular formula C22H27N3O5S B2868374 N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-80-4

N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2868374
CAS No.: 898449-80-4
M. Wt: 445.53
InChI Key: ZKLORVTXIWVLPQ-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • Electrochemical Methoxylation : The electrochemical methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, shows the influence of various anodes and electrolytes on product formation. This study provides insights into the methoxylation process, important for modifying the chemical structure of compounds like N1-(3-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (Golub & Becker, 2015).

Biological Activities

  • Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, similar in structure to the compound of interest, have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity, showing a promising uroselective profile (Rak et al., 2016).

  • Synthesis and Evaluation for Acetylcholinesterase Inhibition : Compounds structurally related to this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key enzyme in the breakdown of acetylcholine in the brain (Brown-Proctor et al., 1999).

Enzyme Inhibitory Activities

  • Inhibitory Activities of Triazole Analogues : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives were synthesized and evaluated for their inhibitory potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research demonstrates the versatility of sulfonyl piperidinyl derivatives in enzyme inhibition, contributing to the development of novel inhibitors (Virk et al., 2018).

Antibacterial Studies

  • Antibacterial Activity of Oxadiazol Derivatives : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial activities were investigated. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-30-19-10-7-8-17(16-19)24-22(27)21(26)23-14-13-18-9-5-6-15-25(18)31(28,29)20-11-3-2-4-12-20/h2-4,7-8,10-12,16,18H,5-6,9,13-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLORVTXIWVLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.